molecular formula C24H27N5O3S B2843818 N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941240-79-5

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2843818
CAS No.: 941240-79-5
M. Wt: 465.57
InChI Key: UXCDLDXYQULAGM-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, an oxazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyanoacetamide derivative.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with the oxazole intermediate.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methylating agents, respectively.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating chemical interactions within biological systems.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or other signaling molecules, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-28-13-15-29(16-14-28)24-22(17-25)26-23(32-24)20-9-11-21(12-10-20)33(30,31)27(2)18-19-7-5-4-6-8-19/h4-12H,3,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCDLDXYQULAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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